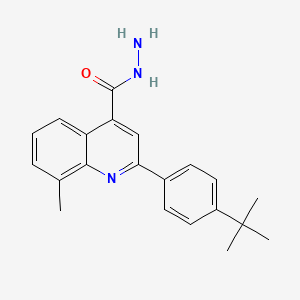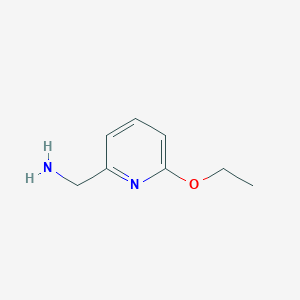![molecular formula C15H12ClNO3 B2498529 methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232817-76-3](/img/structure/B2498529.png)
methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions that tailor the molecular structure to achieve desired properties. For example, derivatives of methyl benzoate have been synthesized to study their photophysical properties, demonstrating how substituents influence quantum yields and excited-state behaviors (Kim et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is often analyzed using crystallographic techniques. These analyses reveal the geometry, bonding patterns, and potential for intra-molecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds, are crucial for understanding the potential applications of this compound. Studies on related compounds highlight the effects of substituents on chemical behaviors, including reactions under specific conditions that may yield new compounds with varied functionalities (Stelt et al., 1956).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are often determined through systematic studies. These properties are essential for predicting the behavior of the compound in different environments and for applications in material science and engineering (Qinglon, 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal for utilizing these compounds in synthetic chemistry. Detailed studies on similar compounds reveal insights into how structural variations affect these properties, guiding their use in complex chemical syntheses (Griffiths et al., 1997).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various derivatives with antimicrobial activities. For instance, N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties were synthesized, some of which exhibited significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
- The compound has been used as a chemosensor, particularly for fluoride sensing, due to its unique optical shifts and color change properties when interacting with fluoride ions (Ma et al., 2013).
Applications in Material Science
- It has applications in the field of material science, such as in the creation of fluorescent materials. Schiff bases derived from a diamine containing dimethylsilane were found to be good UV light-absorbing and fluorescent materials. These materials exhibit strong UV/Vis-absorption and display violet or orange emission, depending on the solvent polarity and the nature of the substituent at the aromatic ring (Zaltariov et al., 2015).
- The compound has been used in synthesizing hyperbranched aromatic polyamides, demonstrating its utility in advanced polymer chemistry. These polymers exhibit good solubility in various organic solvents and have been studied for their molecular weights and inherent viscosities (Yang et al., 1999).
Biological Activity and Pharmacological Applications
- The compound has been involved in the synthesis of novel benzoate derivatives with potential as plant growth regulators. Substituted N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides derived from it showed cytokinin activity, promoting plant growth in certain concentrations (Hatim & Joshi, 2004).
- Additionally, some novel pyridyl benzoate derivatives synthesized from this compound exhibited antibacterial activity against gram-negative and gram-positive bacteria, highlighting its potential in antimicrobial drug development (Eldeab, 2019).
Propriétés
IUPAC Name |
methyl 3-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRGGZIWKFJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

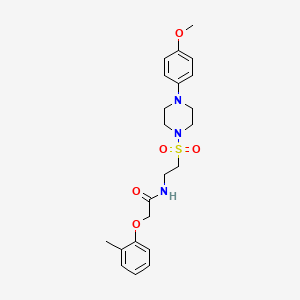
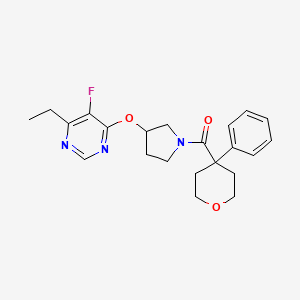
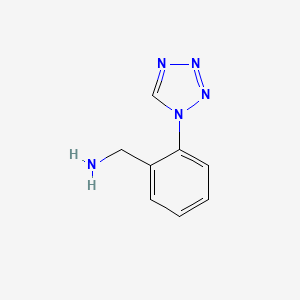
![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)
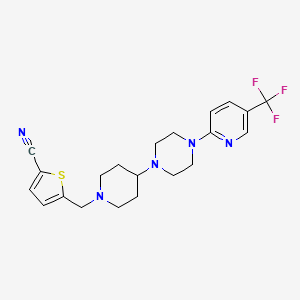
![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)
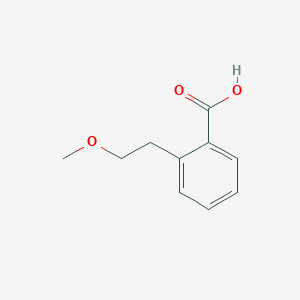
![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)
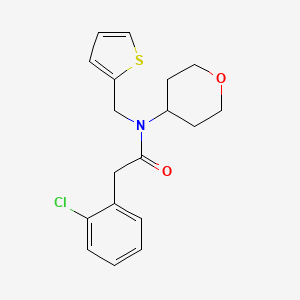
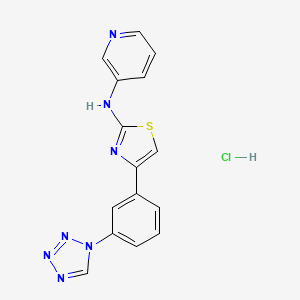
![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)
![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)
